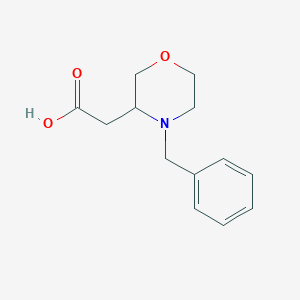

2-(4-Benzylmorpholin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBTWOQXDZJDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626110 | |

| Record name | (4-Benzylmorpholin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111949-91-8 | |

| Record name | (4-Benzylmorpholin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Benzylmorpholin 3 Yl Acetic Acid

Total Synthesis Approaches to the 2-(4-Benzylmorpholin-3-yl)acetic Acid Core

The construction of the core this compound structure can be approached through various synthetic strategies that prioritize the establishment of the desired stereochemistry at the C2 and C3 positions of the morpholine (B109124) ring.

Enantioselective Synthetic Routes to Chiral Morpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is a critical aspect of medicinal chemistry, as the biological activity of such compounds is often dependent on their specific stereoisomeric form. unimi.it One prominent strategy for achieving enantioselectivity is through the use of chiral pool starting materials. For instance, optically pure amino alcohols, which are readily available, can serve as foundational building blocks for the morpholine ring. chemimpex.com

A notable approach involves the dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones. nih.gov This method allows for the stereoselective synthesis of precursors that can be further elaborated to the target molecule. Another powerful technique is the Sharpless asymmetric epoxidation, which can be employed to create stereogenic centers that guide the formation of the chiral morpholine ring. researchgate.net

Diastereoselective Synthesis Strategies for Stereocontrol

Achieving the correct relative stereochemistry between the substituents at the C2 and C3 positions is paramount. Diastereoselective synthesis of substituted morpholines can be accomplished through several methods, including palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols. researchgate.net This approach has been successfully utilized in the total synthesis of natural products containing the morpholine motif. researchgate.net

Iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines bearing an allylic alcohol has also been reported. researchgate.net This method offers a pathway to cis-disubstituted morpholines through either C-O or C-N bond formation, with the diastereoselectivity being influenced by a thermodynamic equilibrium. researchgate.net Furthermore, the reaction of vinyloxiranes with amino-alcohols under sequential palladium(0)-catalyzed and iron(III)-catalyzed conditions provides a versatile route to 2,3-disubstituted morpholines with good to excellent diastereoselectivities. The stereochemical outcome of these reactions can often be predicted and controlled by the choice of catalysts and reaction conditions.

Synthesis of Precursors and Key Intermediates for this compound

The assembly of this compound necessitates the synthesis of key precursors that incorporate the essential structural fragments of the final molecule.

Preparation of Chiral Morpholine Building Blocks

The synthesis of chiral morpholine building blocks often begins with readily available, enantiomerically pure starting materials. A common strategy involves the use of chiral amino alcohols, which can be cyclized to form the morpholine ring. For example, the reaction of an N-protected amino alcohol with a suitable two-carbon electrophile can lead to the formation of a chiral morpholine derivative. chemimpex.com

Alternatively, the synthesis of reboxetine (B1679249) analogs has provided efficient routes to vicinally substituted morpholines. nih.gov These methods often involve the condensation of an N-benzyl-3-morpholinone with an appropriate electrophile, followed by stereoselective reduction. nih.gov The resulting substituted morpholine can then be further functionalized.

| Starting Material | Reagent(s) | Product | Reference |

| N-Benzyl-3-morpholinone | LDA, N-aroylmorpholines | N-Benzyl-2-aroylmorpholin-3-one | nih.gov |

| Chiral Amino Alcohol | Two-carbon electrophile | Chiral Morpholine Derivative | chemimpex.com |

Table 1: Selected Methods for Chiral Morpholine Building Block Synthesis

Routes for Introducing the Benzyl (B1604629) Substituent

The introduction of the benzyl group onto the morpholine nitrogen is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation of a pre-existing morpholine or a precursor. The reaction of a morpholine derivative with benzyl bromide or benzyl chloride in the presence of a suitable base is a standard and effective method. nih.gov

In syntheses starting from acyclic precursors, the benzyl group can be introduced at an early stage. For instance, N-benzylation of an amino alcohol precursor can be performed prior to the cyclization step to form the morpholine ring. nih.gov This approach ensures the presence of the benzyl group in the final product.

| Substrate | Reagent(s) | Product | Reference |

| Morpholine Derivative | Benzyl bromide, Base | N-Benzylmorpholine Derivative | nih.gov |

| Amino Alcohol | Benzyl halide, Base | N-Benzylated Amino Alcohol | nih.gov |

Table 2: Common Benzylation Strategies

Strategies for Acetic Acid Moiety Incorporation

The incorporation of the acetic acid moiety at the C3 position of the morpholine ring is a challenging yet critical transformation. One potential strategy involves the alkylation of a suitable morpholine precursor at the C3 position. This could be achieved by generating an enolate from a morpholin-3-one (B89469) derivative and reacting it with an electrophile such as a haloacetate ester. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Another approach involves the synthesis of a morpholine derivative that already contains a functional group at the C3 position that can be converted into an acetic acid side chain. For example, a hydroxymethyl group at C3 could be oxidized to a carboxylic acid. Alternatively, a cyanomethyl group could be hydrolyzed to the corresponding carboxylic acid. The synthesis of (morpholin-3-yl)acetic acid has been reported, and this compound could potentially be N-benzylated to yield the target molecule. chemimpex.com However, the direct N-alkylation of such a molecule might be complicated by the presence of the carboxylic acid group. A more viable route might involve the N-benzylation of a protected form of (morpholin-3-yl)acetic acid, such as an ester, followed by deprotection.

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| Morpholin-3-one | Base, Haloacetate ester | 3-(Alkoxycarbonylmethyl)morpholin-3-one | Inferred |

| 3-Hydroxymethylmorpholine | Oxidizing agent | Morpholine-3-carboxylic acid | Inferred |

| 3-Cyanomethylmorpholine | Acid or Base | (Morpholin-3-yl)acetic acid | Inferred |

| (Morpholin-3-yl)acetic acid ester | Benzyl halide, Base | (4-Benzylmorpholin-3-yl)acetic acid ester | Inferred |

Table 3: Potential Strategies for Acetic Acid Moiety Introduction

Functional Group Transformations of this compound

The chemical character of this compound is defined by the interplay between its carboxylic acid moiety and the substituted morpholine ring. These functional groups serve as primary sites for chemical modification.

Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group is a key site for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. athabascau.ca This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is often used, or water is removed as it is formed. athabascau.carug.nl For example, reacting the acid with ethanol (B145695) or methanol (B129727) in the presence of a catalyst like sulfuric acid or a solid acid resin yields the corresponding ethyl or methyl ester. researchgate.netnih.gov The formation of ethyl (4-benzyl-morpholin-2-yl)acetate demonstrates the feasibility of this transformation. cymitquimica.com

Amidation: The carboxylic acid can also be converted into a wide range of amides. This typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an auxiliary nucleophile like N,N-Dimethylpyridin-4-amine (DMAP) are effective for this purpose. nih.gov This method allows for the formation of an amide bond with various primary or secondary amines, leading to a diverse set of derivatives.

Table 1: Representative Conditions for Carboxylic Acid Transformations

| Transformation | Reagents | Catalyst/Activator | Solvent | Conditions |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol) | Strong Acid (e.g., H₂SO₄) | Excess Alcohol or inert solvent (e.g., Toluene) | Reflux |

| Amidation | Amine (Primary or Secondary) | EDCI, DMAP | Anhydrous DMF or Dichloromethane | 0 °C to room temp |

Chemical Reactivity of the Morpholine Nitrogen and Ring System

The morpholine ring in this compound contains a tertiary amine nitrogen and an ether oxygen. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and nucleophilic than structurally similar amines like piperidine (B6355638). wikipedia.org

Advanced Synthetic Methodologies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Advanced methodologies like multi-component reactions and optimized scalable processes are central to achieving these goals.

Multi-component Reactions for Related Heterocyclic Acetic Acid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient for synthesizing complex heterocyclic structures. mdpi.comcaltech.eduresearchgate.net While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of related heterocyclic acetic acids. mdpi.comnih.gov

For instance, reactions like the Ugi or Strecker reactions are powerful tools for creating α-amino acid derivatives. nih.gov A hypothetical MCR approach to a morpholine acetic acid derivative could involve the reaction of an amine (like benzylamine), an aldehyde, an isocyanide, and a suitable acid component in a one-pot process. The development of such a reaction would offer a highly convergent and atom-economical route to this class of compounds.

Table 2: Comparison of Relevant Multi-component Reactions

| MCR Name | Components | Key Bond Formed | Relevance to Heterocyclic Acetic Acids |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | Precursor to α-amino acids |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide | Direct synthesis of complex peptide-like structures |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Substituted amines | Forms C-N and C-C bonds, adaptable for heterocycles |

Process Development and Optimization for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires careful optimization of multiple parameters. For a molecule like this compound, this would involve a systematic study of reaction conditions to maximize yield, purity, and efficiency while minimizing cost and waste. researchgate.net

Key areas for optimization include:

Catalyst Selection: Evaluating different acid catalysts (e.g., homogeneous vs. heterogeneous) for esterification or coupling agents for amidation to find the most active and recyclable option. rug.nlresearchgate.net

Solvent Choice: Selecting a solvent that provides good solubility for reactants, facilitates product isolation, and meets safety and environmental standards.

Temperature and Reaction Time: Determining the optimal temperature profile and reaction duration to ensure complete conversion while minimizing the formation of byproducts.

Purification Method: Developing a robust and scalable purification strategy, such as crystallization or chromatography, to achieve the desired product purity.

A practical and scalable synthesis might involve a streamlined, multi-step process from commercially available starting materials, with a focus on minimizing intermediate purification steps. researchgate.net

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for controlling and optimizing synthetic transformations.

The Fischer esterification of the carboxylic acid group proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The process begins with the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which then loses a proton to regenerate the acid catalyst and yield the final ester product. athabascau.ca

The synthesis of the core this compound structure itself likely involves several key steps. A plausible route could be the N-benzylation of a pre-formed morpholin-3-yl-acetic acid ester. The mechanism for this step would be a classic SN2 (nucleophilic bimolecular substitution) reaction. The secondary amine nitrogen of the morpholine precursor would act as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, resulting in the tertiary amine product. The subsequent hydrolysis of the ester group under acidic or basic conditions would yield the final carboxylic acid.

Reaction Pathway Analysis in the Formation of this compound

The formation of the this compound structure can be envisioned through several synthetic routes. A plausible reaction pathway involves the construction of the morpholine ring system from acyclic precursors, followed by or preceded by the introduction of the N-benzyl and C-3 acetic acid groups.

One logical retrosynthetic approach begins by disconnecting the morpholine ring. A key step in forming the morpholine core is often an intramolecular cyclization. The synthesis could originate from a suitably substituted amino alcohol. For instance, a key intermediate would be an N-benzyl protected amino diol. The acetic acid side chain could be installed prior to cyclization or derived from a precursor group after the ring is formed.

A potential forward synthesis is outlined below. This pathway utilizes a multi-step sequence starting from readily available precursors. The reaction scheme would likely involve protection, activation, cyclization, and deprotection/modification steps. For example, the synthesis could commence with an amino acid derivative, which provides the C3-chiral center and the side chain.

Hypothetical Synthetic Pathway:

A plausible route could start from a chiral amino acid like aspartic acid.

Protection and Reduction: The amino group of aspartic acid is first protected (e.g., with a Boc group), and the side-chain carboxylic acid is selectively protected. The other carboxylic acid is then reduced to a primary alcohol.

Chain Extension: The resulting alcohol can be converted to a leaving group (e.g., a tosylate) and displaced with a two-carbon nucleophile that will become the C5 and C6 atoms of the morpholine ring.

N-Benzylation: The protecting group on the nitrogen is removed, and the secondary amine is benzylated using benzyl bromide or a similar reagent.

Intramolecular Cyclization: The second alcohol required for the morpholine ring formation is introduced, and an intramolecular Williamson ether synthesis or a similar cyclization reaction is carried out under basic conditions to form the morpholine ring.

Final Modification: The protecting group on the acetic acid side chain is removed to yield the final product.

The mechanism for the key cyclization step likely follows an SN2 pathway, where an alkoxide nucleophile on the precursor chain attacks an electrophilic carbon atom bearing a leaving group, leading to ring closure. The reaction conditions for each step would need to be carefully optimized to maximize yield and minimize side reactions.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | N-Benzylation of an Amino Diol Precursor | Benzyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Introduces the benzyl group onto the nitrogen atom. |

| 2 | Intramolecular Cyclization | Base (e.g., NaH), Solvent (e.g., THF) | Forms the morpholine ring via intramolecular Williamson ether synthesis. |

| 3 | Side Chain Introduction/Modification | Alkylation of an enolate or Wittig-type reaction followed by hydrogenation and hydrolysis | Establishes the acetic acid moiety at the C-3 position. |

| 4 | Hydrolysis | Acid (e.g., HCl) or Base (e.g., LiOH) followed by acidification | Converts an ester precursor to the final carboxylic acid. uvic.ca |

This table presents a generalized, plausible reaction sequence. The specific precursors and conditions would be determined by the chosen synthetic strategy.

Stereochemical Control Mechanisms in Asymmetric Synthesis

Achieving high stereoselectivity is crucial when synthesizing chiral molecules like this compound, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis is a reaction that converts an achiral unit into a chiral unit in a way that produces unequal amounts of stereoisomers. uwindsor.ca Several established strategies can be employed to control the stereochemistry at the C-3 position.

Chiral Pool Synthesis This method utilizes a readily available, enantiomerically pure natural product as the starting material. For the target molecule, a chiral amino acid such as D- or L-serine or aspartic acid could serve as the chiral source, already containing the desired stereocenter that will become the C-3 position of the morpholine ring. The synthesis would then proceed by chemically modifying this starting material to build the final structure without altering the original stereocenter.

Use of Chiral Auxiliaries A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. uvic.ca In a potential synthesis of the target molecule, an achiral precursor could be attached to a chiral auxiliary. This auxiliary would then direct a key bond-forming reaction, such as the cyclization or the alkylation to introduce the acetic acid side chain, to occur preferentially from one face of the molecule. After the desired stereocenter is set, the auxiliary is removed. The Evans aldol (B89426) reaction is a well-known example of this principle, where a chiral oxazolidinone auxiliary directs the stereoselective formation of syn or anti aldol products. uvic.ca

Asymmetric Catalysis This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. cardiff.ac.uk The catalyst creates a chiral environment around the substrate, lowering the activation energy for the formation of one enantiomer over the other. For the synthesis of this compound, a key step like an intramolecular cyclization or a hydrogenation of a prochiral enamine precursor could be rendered asymmetric by using a suitable chiral organocatalyst or a transition metal complex with a chiral ligand. nih.gov

Chiral Resolution If a racemic mixture of this compound or a late-stage intermediate is synthesized, the enantiomers can be separated in a process called chiral resolution. nih.gov A common method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine or alcohol to form a pair of diastereomeric salts or esters. beilstein-journals.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. mdpi.com After separation, the chiral resolving agent is removed to yield the individual, enantiomerically pure acids.

| Method | Description | Example Resolving Agents |

| Diastereomeric Salt Formation | The racemic acid is reacted with a single enantiomer of a chiral base. The resulting diastereomeric salts are separated by crystallization. | (+)- or (-)-α-Methylbenzylamine, Brucine, Strychnine |

| Diastereomeric Ester Formation | The racemic acid is converted to an ester with a single enantiomer of a chiral alcohol. The diastereomeric esters are separated by chromatography. | (-)-Menthol beilstein-journals.org, (-)-Borneol |

| Chiral Chromatography | The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and separation. mdpi.com | Chiralpak®, Chiralcel® columns |

This table outlines common chiral resolution techniques that could be applied to isolate the enantiomers of this compound.

Advanced Spectroscopic and Structural Characterization Studies of 2 4 Benzylmorpholin 3 Yl Acetic Acid and Its Key Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and various two-dimensional NMR spectra, a complete and unambiguous assignment of the proton and carbon environments within the 2-(4-Benzylmorpholin-3-yl)acetic acid molecule can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the benzyl (B1604629) group, the morpholine (B109124) ring, and the acetic acid side chain. rsc.orghmdb.ca The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.90-4.10 | Multiplet | 1H | Morpholine H-5a (axial) |

| ~3.60-3.80 | Multiplet | 2H | Benzylic protons (-CH₂-Ph) |

| ~3.40-3.55 | Multiplet | 1H | Morpholine H-5e (equatorial) |

| ~3.20-3.35 | Multiplet | 1H | Morpholine H-3 |

| ~2.80-3.00 | Multiplet | 1H | Morpholine H-2a (axial) |

| ~2.50-2.70 | Doublet of Doublets | 1H | Acetic acid -CH₂a |

| ~2.30-2.45 | Doublet of Doublets | 1H | Acetic acid -CH₂b |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions. The assignments are based on typical values for similar structural motifs. rsc.orgsemanticscholar.org

Complementing the proton NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. hmdb.ca The carbonyl carbon of the carboxylic acid is typically observed at a significant downfield shift (170-180 ppm). semanticscholar.org The aromatic carbons of the benzyl group appear in the 125-140 ppm region, while the aliphatic carbons of the morpholine ring, benzyl methylene, and acetic acid side chain resonate at higher fields. rsc.orgorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175.0 | C=O (Carboxylic Acid) |

| ~138.0 | Quaternary Aromatic Carbon (C-1') |

| ~129.0 | Aromatic CH (C-3'/C-5') |

| ~128.5 | Aromatic CH (C-2'/C-6') |

| ~127.0 | Aromatic CH (C-4') |

| ~67.0 | Morpholine C-5 |

| ~60.0 | Benzylic CH₂ |

| ~58.0 | Morpholine C-3 |

| ~54.0 | Morpholine C-2 |

Note: Assignments are based on established chemical shift ranges for analogous structures. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be expected between the H-3 proton of the morpholine ring and the adjacent CH₂ protons of the acetic acid side chain. Similarly, correlations would be observed among the protons within the morpholine ring system (e.g., between H-2, H-3, and H-5 protons). youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduepfl.ch This allows for the unambiguous assignment of carbon signals for all protonated carbons by correlating the previously assigned proton signals to their corresponding carbon resonances. For instance, the signal for the benzylic protons (~3.6-3.8 ppm) would correlate with the benzylic carbon signal (~60.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. epfl.chyoutube.com Key HMBC correlations would include:

The benzylic protons showing correlations to the aromatic carbons and the C-3 and C-5 carbons of the morpholine ring.

The protons of the acetic acid CH₂ group correlating with the carbonyl carbon (C=O) and the C-3 carbon of the morpholine ring.

The H-3 proton showing a correlation to the carbonyl carbon.

Solid-State NMR (SSNMR) can be employed to study the compound in its crystalline powder form. This technique is particularly useful for investigating polymorphism, where a compound can exist in multiple crystalline structures. SSNMR can detect subtle differences in the local chemical environment of atoms in different crystal lattices, which manifest as variations in chemical shifts. This allows for the characterization and differentiation of various crystalline forms of this compound, providing insights into crystal packing and intermolecular interactions. hmdb.ca

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the elemental composition.

For this compound (C₁₃H₁₇NO₃), the expected exact mass would be calculated and compared to the experimental value to verify the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion would undergo characteristic fragmentation. libretexts.orgmsu.edu

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 235 | [M]⁺ | Molecular Ion |

| 190 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium (B1234903) ion from the benzyl group (alpha-cleavage) |

| 144 | [M - C₇H₇]⁺ | Loss of the benzyl group (91 Da) |

The presence of a prominent peak at m/z 91 is a strong indicator of a benzyl moiety. libretexts.org The loss of a neutral mass of 45 Da is characteristic of a carboxylic acid. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3000-2850 | C-H stretch | Aliphatic (Morpholine, Benzyl, Acetic Acid) |

| ~3030 | C-H stretch | Aromatic (Benzyl) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch | Carboxylic Acid |

| ~1100 | C-O-C stretch | Ether (Morpholine) |

The very broad absorption band in the 3300-2500 cm⁻¹ range, which overlaps with the C-H stretching region, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info The strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl (C=O) group. semanticscholar.org

X-ray Crystallography for Absolute Stereochemistry and Conformation of Analogues

The precise three-dimensional arrangement of atoms within a molecule is critical to its biological function. X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. While a crystal structure for this compound itself is not publicly available, analysis of crystallographic data for analogous structures provides significant insight into its likely molecular geometry.

The morpholine ring, a core component of the target molecule, is known to adopt a chair conformation, similar to cyclohexane. csbsju.edu Spectroscopic and theoretical studies have shown that for morpholine itself, the chair conformation with the N-H in an equatorial position (Chair-Eq) is more stable than the axial conformer (Chair-Ax). acs.org This preference is influenced by stereoelectronic effects, including the exo-anomeric effect, which favors a synclinal relationship between the endocyclic oxygen and the exocyclic carbon atoms. acs.org

In substituted morpholine rings, the position of substituents can be definitively established by X-ray diffraction. For instance, in the crystal structure of a Mannich base derived from 2-cyanoguanidinophenytoin and morpholine, the morpholine ring clearly demonstrates a chair conformation. researchgate.net The analysis of crystal structures of various drug candidates containing a morpholine moiety reveals that the ring's flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) allow for specific and crucial interactions with biological targets. acs.org For example, in a PI3K inhibitor, one morpholine ring's oxygen atom interacts with a key valine residue in the ATP-binding site. acs.org

The benzyl group attached to the morpholine nitrogen introduces additional conformational considerations. The orientation of this group relative to the morpholine ring will be a key feature. In the crystal structure of N-benzyl-4-aryl-3-methyl tetrahydroquinoline, another N-benzyl heterocyclic system, the benzyl group's conformation is well-defined. researchgate.net

For this compound, the presence of two stereocenters (at C2 and C3 of the morpholine ring, assuming substitution at the 2-position of the acetic acid moiety) means that four possible stereoisomers can exist. X-ray crystallography of a single crystal of one of these isomers, or a derivative, would be the only unambiguous method to determine the absolute configuration (R/S) at each chiral center and the relative stereochemistry (cis/trans) of the substituents. This technique would also reveal the preferred conformation of the morpholine ring and the orientation of the benzyl and acetic acid groups, along with any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.gov

Table 1: Crystallographic Data for an Analogous Morpholine-Containing Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Molecules per Unit Cell (Z) | 8 |

| Morpholine Ring Conformation | Chair |

| Key Interactions | Inter- and intramolecular hydrogen bonds |

This table presents generalized data based on a published crystal structure of a morpholine-containing Mannich base to illustrate the type of information obtained from X-ray crystallography. selvita.com

Chromatographic Methods in Purity Assessment and Isomer Separation (e.g., Supercritical Fluid Chromatography)

Chromatographic techniques are indispensable tools in pharmaceutical development for the assessment of chemical purity and the separation of isomers. For complex molecules like this compound, which contains multiple chiral centers, advanced methods are required to separate the different stereoisomers and to quantify any impurities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional High-Performance Liquid Chromatography (HPLC) for these purposes. chromatographytoday.comtwistingmemoirs.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. europeanpharmaceuticalreview.com Supercritical fluids possess unique properties, with viscosities similar to a gas and solvating power comparable to a liquid, which leads to higher diffusion coefficients and reduced backpressure. These characteristics allow for significantly faster separations and higher throughput compared to HPLC, a considerable advantage in drug discovery and quality control environments. chromatographytoday.comchempartner.com

Purity Assessment:

The purity of a pharmaceutical compound is a critical quality attribute. SFC coupled with mass spectrometry (SFC-MS) is an exceptionally effective technique for purity analysis. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com It offers orthogonality to reversed-phase HPLC, providing a more comprehensive impurity profile. The high sensitivity and specificity of MS detection allow for the identification and quantification of trace-level impurities, including starting materials, by-products, and degradation products. europeanpharmaceuticalreview.com The fast analysis times and reduced solvent consumption make SFC an efficient method for routine quality control testing. chromatographytoday.com

Isomer Separation:

The separation of stereoisomers (enantiomers and diastereomers) is a major challenge in pharmaceutical analysis, as isomers can have different pharmacological and toxicological profiles. Chiral SFC is a leading technique for enantioselective separations. selvita.comnih.govpharmtech.com The success of chiral SFC relies on the use of Chiral Stationary Phases (CSPs), which are the same types used in chiral HPLC (e.g., polysaccharide-based columns). pharmtech.com

By screening a variety of CSPs and optimizing the mobile phase composition (typically CO2 with an alcohol modifier like methanol (B129727) or ethanol), baseline separation of enantiomers can often be achieved in a fraction of the time required by HPLC. nih.govchromatographyonline.com The ability to rapidly develop and execute these separations is crucial during the research and development phase to isolate specific stereoisomers for biological testing. pharmtech.com Furthermore, preparative SFC can be used to isolate multi-gram quantities of a desired isomer with high purity. chempartner.com A feasibility study has even demonstrated the potential for direct analysis of aqueous formulations using chiral SFC, which could significantly streamline sample processing. nih.gov

Table 2: Comparison of SFC and HPLC for Pharmaceutical Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Organic Solvents and/or Aqueous Buffers |

| Analysis Speed | Typically 3-5 times faster | Standard |

| Solvent Consumption | Significantly lower | High |

| Environmental Impact | Greener, less hazardous waste | Larger environmental footprint |

| Separation Efficiency | High | High |

| Application for Isomers | Excellent for chiral and achiral separations | Well-established for chiral and achiral separations |

| Detection | UV, MS | UV, MS, ELSD, etc. |

This table summarizes the key differences and advantages of SFC in the context of pharmaceutical analysis. chromatographytoday.comtwistingmemoirs.comchempartner.com

Computational Chemistry and Theoretical Investigations of 2 4 Benzylmorpholin 3 Yl Acetic Acid

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational methods are employed to find the most stable conformation, known as the optimized geometry, by minimizing the molecule's energy.

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach to approximate molecular properties. These methods use parameters derived from experimental data to simplify quantum mechanical calculations. A conformational analysis using the PM3 method can be performed to identify various stable conformers of a molecule. lew.ro For a molecule like 2-(4-benzylmorpholin-3-yl)acetic acid, with its flexible benzyl (B1604629) and acetic acid groups, multiple low-energy conformations are expected. A PM3 analysis would explore the potential energy surface to locate these minima, providing initial geometries for more accurate calculations. researchgate.net The resulting conformers would differ in the orientation of the benzyl group relative to the morpholine (B109124) ring and the torsion angles of the acetic acid side chain.

Density Functional Theory (DFT) is a more rigorous quantum mechanical method that has become a standard tool for studying molecular systems. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide highly accurate predictions of molecular geometries and energies. dergipark.org.trmdpi.com The geometries obtained from the PM3 conformational search can be further optimized at the DFT level to determine the global minimum energy structure and the relative energies of other stable conformers.

Below is a hypothetical table of selected optimized geometrical parameters for the ground state of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (morpholine) | 1.46 |

| C-O (morpholine) | 1.43 | |

| N-CH₂ (benzyl) | 1.47 | |

| C=O (acetic acid) | 1.21 | |

| O-H (acetic acid) | 0.97 | |

| Bond Angle (°) | C-N-C (morpholine) | 112.0 |

| C-O-C (morpholine) | 110.0 | |

| N-C-C (benzyl) | 113.5 | |

| O=C-O (acetic acid) | 124.0 | |

| Dihedral Angle (°) | C-N-C-C (benzyl) | 175.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecular structures.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges and bond orders. Methods like Natural Bond Orbital (NBO) analysis provide insights into the charge distribution and the nature of chemical bonds. nih.gov For this compound, one would expect the nitrogen and oxygen atoms to carry partial negative charges due to their higher electronegativity, while the attached carbon and hydrogen atoms would have partial positive charges. ejosat.com.tr This charge distribution is crucial for understanding intermolecular interactions.

A hypothetical table of calculated Mulliken atomic charges is presented below.

| Atom | Atomic Charge (e) |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

| N (morpholine) | -0.40 |

| C (carbonyl) | +0.70 |

| H (hydroxyl) | +0.45 |

Note: This data is for illustrative purposes and represents plausible values based on computational studies of molecules with similar functional groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the morpholine nitrogen and the oxygen atoms of the carboxylic acid, while the LUMO may be distributed over the benzyl ring.

A hypothetical table of FMO energies and the resulting energy gap is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are representative and based on typical DFT calculation results for organic molecules. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Space Exploration

While geometry optimization identifies stable, low-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. nih.gov By simulating the motions of atoms and bonds, MD allows for a more comprehensive exploration of the molecule's conformational space. nih.gov For this compound, an MD simulation would reveal the flexibility of the morpholine ring, the rotational freedom of the benzyl group, and the various conformations of the acetic acid side chain. This information is particularly valuable for understanding how the molecule might interact with a biological target, as it can adopt different shapes to fit into a binding site.

Design, Synthesis, and Biological Evaluation of 2 4 Benzylmorpholin 3 Yl Acetic Acid Derivatives and Analogs Non Clinical Focus

Rational Design Principles for Structural Modification

The design of novel derivatives and analogs of 2-(4-benzylmorpholin-3-yl)acetic acid is guided by established medicinal chemistry strategies aimed at exploring the chemical space around the lead scaffold. These strategies include bioisosteric replacements, homologation, and scaffold hopping to identify new chemotypes with potentially improved biological activities.

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. nih.gov This approach is particularly valuable for modifying the morpholine (B109124) and acetic acid moieties of the title compound.

Morpholine Ring Bioisosteres: The morpholine ring itself is often used to improve properties like solubility and metabolic stability. researchgate.netresearchgate.net However, it can be replaced to fine-tune these characteristics or to explore new interactions with a biological target. Common bioisosteric replacements for the morpholine ring include:

Thiomorpholine (B91149): Replacing the oxygen atom with a sulfur atom can alter the ring's electronics, lipophilicity, and hydrogen bonding capacity.

Piperidine (B6355638): Removal of the oxygen atom to give a piperidine ring increases lipophilicity and basicity, which can influence receptor binding and pharmacokinetic properties. tcichemicals.com

Piperazine: Introducing a second nitrogen atom can provide an additional point for substitution, allowing for the introduction of diverse chemical groups to probe for new interactions or to modulate physicochemical properties. tcichemicals.com

Spirocyclic Systems: More rigid structures, such as 2-oxa-6-azaspiro[3.3]heptane, can serve as morpholine bioisosteres, offering a different three-dimensional arrangement of atoms and potentially improving metabolic stability. tcichemicals.com

Cyclopropyl Pyran (CPP): This non-nitrogen containing isostere has been shown to mimic the conformation of N-aryl morpholines, which is crucial for activity in some kinase inhibitors. nih.gov

Side Chain Bioisosteres: The acetic acid side chain is a critical pharmacophoric element, likely involved in hydrogen bonding or ionic interactions. Bioisosteric replacement of the carboxylic acid can modulate acidity, polarity, and metabolic stability. Examples include:

Tetrazole: A well-known carboxylic acid bioisostere that can offer improved metabolic stability and similar acidity. drughunter.com

Hydroxamic Acid: This group can also participate in key hydrogen bonding interactions and may chelate metal ions in metalloenzymes.

Sulfonamide: Can act as a hydrogen bond donor and acceptor, with different steric and electronic properties compared to a carboxylic acid.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Morpholine | Thiomorpholine | Modulate electronics and lipophilicity |

| Morpholine | Piperidine | Increase lipophilicity and basicity tcichemicals.com |

| Morpholine | Piperazine | Provide additional substitution point tcichemicals.com |

| Carboxylic Acid | Tetrazole | Improve metabolic stability, similar acidity drughunter.com |

| Carboxylic Acid | Sulfonamide | Alter hydrogen bonding and electronics |

Homologation involves the systematic extension of a carbon chain to probe the dimensions of a binding pocket. dtic.mil In the context of this compound, this strategy is primarily applied to the acetic acid side chain.

By extending the two-carbon chain to a three-carbon (propionic acid) or four-carbon (butyric acid) chain, it is possible to assess whether a larger substituent can access additional favorable interactions within the target's binding site. The incremental change in chain length can provide valuable structure-activity relationship (SAR) data regarding the optimal distance between the morpholine scaffold and the acidic functional group. This strategy can be critical for optimizing binding affinity by allowing the terminal functional group to reach a distant binding pocket. dtic.mil

Scaffold hopping is a lead discovery strategy that aims to identify isofunctional molecular structures with significantly different core scaffolds. e3s-conferences.org This can lead to new intellectual property, improved properties, or novel biological activities. Starting from the this compound core, several scaffold hopping strategies could be envisioned:

Ring Opening: The morpholine ring could be conceptually opened to generate flexible acyclic amino alcohol derivatives.

Ring Closure/Fusion: The existing scaffold could be used as a template to design more rigid, fused, or bridged bicyclic systems. For example, introducing an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring can create a conformationally constrained analog. researchgate.net

Replacement of the Core Heterocycle: The entire N-benzylmorpholine moiety could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of the acetic acid side chain and a hydrophobic group. Examples could include substituted piperidines, piperazines, or even non-heterocyclic scaffolds that mimic the pharmacophoric features. e3s-conferences.org

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are crucial for understanding how modifications to different parts of the this compound scaffold affect its biological activity. These studies involve the synthesis and evaluation of a series of analogs with targeted modifications.

The morpholine ring is not merely a passive solubilizing group; its substituents can significantly influence biological activity. researchgate.netnih.gov The introduction of substituents on the carbon atoms of the morpholine ring can impart conformational rigidity and provide additional points of interaction with a biological target.

For instance, in the development of mTOR kinase inhibitors, the introduction of a methyl group at the C-3 position of the morpholine ring has been studied to enhance selectivity. researchgate.net Similarly, bridged morpholine moieties have been shown to be beneficial for central nervous system (CNS) drug candidates by reducing lipophilicity. researchgate.net In other studies, alkyl substitution at the C-3 position of the morpholine ring has been shown to increase anticancer activity. www.gov.uk

Table 2: Hypothetical SAR of Morpholine Ring Substitutions on Biological Potency

| Position of Substitution | Substituent | Expected Impact on Potency | Rationale |

|---|---|---|---|

| C-2 | Methyl | May increase or decrease | Probes steric tolerance near the benzyl (B1604629) group |

| C-3 | Phenyl | Likely to decrease | May disrupt the required conformation of the acetic acid side chain |

| C-5 | Methyl | May increase | Could provide additional hydrophobic interactions |

| C-6 | Hydroxyl | May increase | Introduces a new hydrogen bonding group |

The N-benzyl group is a key feature of the scaffold, likely contributing significantly to binding through hydrophobic and aromatic interactions. Modification of this group is a critical aspect of SAR studies.

The position and electronic nature of substituents on the phenyl ring of the benzyl group can have a profound effect on potency and selectivity. For example, in a series of N-benzyl phenethylamine (B48288) derivatives, substitutions on the benzyl ring were found to significantly influence affinity and functional activity at serotonin (B10506) receptors. nih.gov Similarly, for certain benzimidazole (B57391) derivatives, the presence of a benzyl group at the N-1 position was shown to enhance anti-inflammatory action.

Systematic exploration involves introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, and para positions of the phenyl ring. This allows for the mapping of the steric and electronic requirements of the binding pocket that accommodates the benzyl group.

Table 3: Hypothetical SAR of Benzyl Moiety Substitutions on Molecular Interactions

| Position on Phenyl Ring | Substituent | Expected Impact on Interaction | Rationale |

|---|---|---|---|

| para (4-position) | Chloro | May enhance hydrophobic interactions | Fills a hydrophobic pocket |

| meta (3-position) | Methoxy | May introduce a hydrogen bond acceptor | Probes for polar contacts |

| ortho (2-position) | Methyl | May cause steric hindrance | Tests the spatial limits of the binding site |

| para (4-position) | Trifluoromethyl | Electron-withdrawing, may alter ring electronics | Probes electronic sensitivity of the interaction |

Role of the Acetic Acid Side Chain in Target Engagement

The acetic acid moiety is a critical structural feature of the this compound scaffold, playing a pivotal role in how these molecules interact with their biological targets. The carboxyl group (-COOH) of the acetic acid side chain is a key hydrogen bond donor and acceptor, and in its deprotonated carboxylate form (-COO⁻), it can participate in crucial ionic interactions with positively charged amino acid residues, such as arginine or lysine (B10760008), within a target's binding pocket.

This capacity for strong, directed interactions is fundamental for anchoring the ligand to its target protein, thereby ensuring high-affinity binding. For instance, in studies of agonists for G protein-coupled receptors like GPR84, the presence of a carboxylate function has been shown to be essential for activity. nih.gov An analog where the carboxylic acid is replaced by its corresponding methyl ester, thereby removing the potential for ionic interaction and reducing hydrogen bonding capability, can be rendered completely inactive. nih.gov This highlights that the acetic acid side chain is not merely a passive linker but an active participant in the molecular recognition process, governing the compound's ability to engage and modulate its biological target. Furthermore, weak acids like acetic acid can trigger cellular responses, such as apoptosis, by mechanisms that may involve interactions with cellular membranes and pathways. nih.gov

In Vitro Assays for Biological Activity Profiling

To understand the therapeutic potential of this compound derivatives, a comprehensive profile of their biological activity is established using a panel of in vitro assays. These tests are designed to measure the compound's effects on specific enzymes, receptors, and whole cells.

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX-1), DNA Gyrase)

A primary method for evaluating the anti-inflammatory potential of novel compounds is through enzyme inhibition assays, particularly targeting cyclooxygenase (COX) enzymes. jpp.krakow.pl COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. jpp.krakow.plnih.gov While COX-1 is considered a 'housekeeping' enzyme involved in physiological functions like protecting the stomach lining, COX-2 is typically upregulated during inflammation. jpp.krakow.plnih.gov

Derivatives of this compound would be tested for their ability to inhibit both COX-1 and COX-2. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC₅₀). A low IC₅₀ value indicates potent inhibition. The ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) provides a selectivity index, which is crucial for identifying compounds that preferentially inhibit COX-2, potentially offering anti-inflammatory benefits with fewer gastrointestinal side effects. mdpi.com The assays often use purified enzymes and measure the production of prostaglandins from the substrate, arachidonic acid. nih.gov

Beyond COX enzymes, other enzyme targets like DNA gyrase, a topoisomerase essential for bacterial replication, could be investigated to explore potential antibacterial applications.

Table 1: Illustrative Enzyme Inhibition Data This table contains hypothetical data for illustrative purposes.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Derivative A | COX-1 | 15.2 |

| Derivative A | COX-2 | 1.8 |

| Derivative B | COX-1 | >50 |

| Derivative B | COX-2 | 0.95 |

Receptor Binding and Antagonism Assays (e.g., G-Protein-Coupled Receptor 84 (GPR84))

G-Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in numerous physiological processes, making them attractive drug targets. GPR84, in particular, is an orphan receptor implicated in inflammatory and immune responses. google.comgoogle.com Its expression is elevated in immune cells under inflammatory conditions, suggesting that antagonists of GPR84 could have therapeutic value in treating inflammatory diseases. google.comgoogle.com

To evaluate this compound analogs as potential GPR84 antagonists, receptor binding and functional assays are employed. Competitive binding assays use a radiolabeled ligand known to bind the receptor to determine the affinity (Ki) of the test compound. nih.gov Functional assays, such as [³⁵S]GTPγS binding assays, measure the downstream signaling consequences of receptor activation. nih.gov In these assays, an antagonist would inhibit the signal produced by a known GPR84 agonist in a concentration-dependent manner. nih.govnih.gov

Table 2: Illustrative GPR84 Antagonism Data This table contains hypothetical data for illustrative purposes.

| Compound | Assay Type | Measured Value |

|---|---|---|

| Analog X | Competitive Binding | Ki = 75 nM |

| Analog X | [³⁵S]GTPγS Functional Assay | pA₂ = 7.1 |

| Analog Y | Competitive Binding | Ki = 120 nM |

Antimicrobial Activity Screening (e.g., Antibacterial, Antifungal Efficacy)

The potential of this compound derivatives as antimicrobial agents is assessed by screening them against a panel of pathogenic bacteria and fungi. Standard methods, such as the broth microdilution method, are used to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

These screens typically include a diverse set of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans). Compounds showing potent activity (low MIC values) against specific pathogens may be selected for further development. Some chemical scaffolds have shown particular promise against Gram-positive strains. nih.govnih.gov

Table 3: Illustrative Antimicrobial Screening Data (MIC in µg/mL) This table contains hypothetical data for illustrative purposes.

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

|---|---|---|---|

| Derivative 1 | 8 | >128 | 64 |

| Derivative 2 | 16 | >128 | >128 |

Cell-Based Assays for Specific Cellular Responses (e.g., Cytotoxicity in Cancer Cell Lines, Fluorescent Bioimaging)

To investigate activities beyond enzyme or receptor modulation, such as anticancer potential, cell-based assays are essential. Derivatives of this compound can be evaluated for their cytotoxic effects on various human cancer cell lines (e.g., MDA-231 for breast cancer, HL60 for leukemia). nih.gov Assays like the MTT or MTS assay measure cell viability and proliferation, yielding an EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. nih.gov

Further cell-based assays can determine the mechanism of cell death, for example, by using flow cytometry or fluorescent microscopy to detect markers of apoptosis, such as phosphatidylserine (B164497) exposure or caspase activation. nih.govnih.gov Fluorescent bioimaging, using probes that are sensitive to specific cellular events, can provide spatial and temporal information about the compound's effect on living cells.

Table 4: Illustrative Cytotoxicity Data in Cancer Cell Lines (EC₅₀ in µM) This table contains hypothetical data for illustrative purposes.

| Compound | MDA-231 (Breast Cancer) | HL60 (Leukemia) | Normal Fibroblasts |

|---|---|---|---|

| Analog P | 5.5 | 2.1 | >100 |

| Analog Q | 23.7 | 15.4 | >100 |

Mechanistic Investigations of Biological Action

Data gathered from the initial in vitro profiling guides more detailed mechanistic studies. The goal is to understand precisely how the compound exerts its biological effect at a molecular level.

If a compound is identified as a potent GPR84 antagonist, further studies would aim to determine its mode of antagonism (e.g., competitive, non-competitive, or allosteric) and whether it is an inverse agonist. nih.gov For a selective COX-2 inhibitor, molecular docking simulations can be used to build a computational model of the inhibitor bound to the enzyme's active site. mdpi.comnih.gov This can reveal the specific amino acid interactions responsible for its potency and selectivity, providing a rationale for its activity that can guide the design of improved analogs.

For compounds showing promising antimicrobial or cytotoxic activity, mechanistic investigations might explore their effects on cell wall integrity, membrane potential, or specific signaling pathways like the MAPK pathway. nih.gov For example, a compound that induces apoptosis in cancer cells would be studied to determine if it acts through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. nih.govnih.gov These investigations are crucial for validating the initial findings and building a comprehensive understanding of the compound's mechanism of action.

Identification of Molecular Targets and Binding Modes through Ligand-Protein Interactions

The morpholine ring is a versatile feature in drug design, capable of engaging in various non-covalent interactions with protein targets. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for ligand binding and specificity. researchgate.net Furthermore, the entire ring can participate in hydrophobic interactions. researchgate.net The N-benzyl group adds a significant hydrophobic component, which can fit into hydrophobic pockets within a protein's binding site, further strengthening the ligand-protein interaction.

Based on studies of related morpholine-containing compounds, potential molecular targets for this compound and its derivatives could include a range of enzymes, particularly kinases. researchgate.netnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases. The morpholine ring has been successfully incorporated into many kinase inhibitors. researchgate.netnih.gov

For instance, research on a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives identified them as inhibitors of Phosphatidylinositol 3-kinase (PI3K). mdpi.com Molecular docking studies of the most promising compound from that series, compound 8d, suggested that the morpholine group nearly perfectly overlapped with that of a known PI3K inhibitor, PI103, within the kinase's binding site. mdpi.com This indicates the importance of the morpholine moiety for occupying a specific region of the ATP-binding pocket.

Another class of potential targets includes enzymes involved in fibrotic diseases. In a study of novel analogs of pirfenidone (B1678446), a compound featuring a morpholine ring (compound 10b) demonstrated potent antifibrotic activity. acs.org While the direct binding target was not explicitly detailed in the provided information, its mechanism was linked to the modulation of the TGF-β/Smad signaling pathway, suggesting an interaction with a key protein in that cascade. acs.org

The following table summarizes the identified molecular targets for structurally related morpholine-containing compounds.

| Compound Class/Derivative | Molecular Target | Key Interactions Noted |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | PI3Kα | The morpholine group overlaps with that of a known inhibitor in the binding site. mdpi.com |

| Pirfenidone analogues with a morpholine ring | Components of the TGF-β/Smad signaling pathway | Modulation of SMAD3/SMAD7 signaling. acs.org |

| 2-Mercaptobenzoxazole derivatives | CDK2, EGFR, HER2, VEGFR2 | The N-acylhydrazone scaffold, which can be seen as a bioisostere for the acetic acid linker, acts as a proton donor and acceptor, a key feature for kinase inhibition. nih.gov |

| N-Benzyl piperidine derivatives | Histone deacetylase (HDAC) and Acetylcholinesterase (AChE) | Dual enzyme inhibition. nih.gov |

It is important to note that these are potential targets based on analogy, and direct experimental validation for this compound is required.

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The modulation of intracellular signaling pathways by morpholine-containing compounds is a direct consequence of their interaction with specific molecular targets. Based on the targets identified for related structures, this compound and its analogs could potentially influence several key cellular pathways.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its abnormal activation is a hallmark of many cancers. mdpi.com The identification of morpholine derivatives as PI3K inhibitors suggests that compounds like this compound could potentially interfere with this pathway, leading to downstream effects such as the inhibition of cell proliferation. mdpi.com

The TGF-β/Smad signaling pathway is central to the process of fibrosis, where excessive deposition of extracellular matrix proteins leads to tissue scarring and organ dysfunction. acs.org The finding that a pirfenidone analog containing a morpholine ring can modulate the SMAD3/SMAD7 signaling pathway points to a potential anti-fibrotic mechanism. acs.org By influencing this pathway, such compounds could potentially reduce the expression of fibrotic markers like fibronectin and collagen. acs.org

Furthermore, in the context of neurodegenerative diseases like Alzheimer's, dual inhibition of HDAC and AChE by N-benzyl piperidine derivatives highlights a multi-targeted approach to modulating signaling pathways related to gene expression and neurotransmission. nih.gov

The table below outlines the signaling pathways modulated by structurally related compounds.

| Compound Class/Derivative | Signaling Pathway Modulated | Downstream Effects |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | PI3K/Akt/mTOR | Inhibition of cancer cell growth and proliferation. mdpi.com |

| Pirfenidone analogues with a morpholine ring | TGF-β/Smad (specifically SMAD3/SMAD7) | Mitigation of fibrosis and collagen deposition. acs.org |

| 2-Mercaptobenzoxazole derivatives | Apoptotic signaling (via Bax, Bcl-2, Caspases) | Induction of apoptosis in cancer cells. nih.gov |

Correlation between Specific Structural Features and Mechanistic Pathways

The relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental in medicinal chemistry. researchgate.netnih.gov For derivatives of this compound, specific structural features would be expected to correlate with their ability to modulate particular mechanistic pathways.

The Morpholine Ring: As a key pharmacophore, the morpholine ring's integrity and substitution pattern are likely crucial. In the study of pirfenidone analogs, a compound with a morpholine ring (10b) showed more potent antifibrotic activity than its analogs with piperidine or thiomorpholine rings, suggesting that the oxygen atom in the morpholine ring is important for activity within the TGF-β/Smad pathway. acs.org This highlights the specific contribution of the morpholine scaffold to the observed biological effect.

The N-Benzyl Group: The benzyl group provides a large, hydrophobic substituent. Its orientation and potential for substitution on the phenyl ring would likely influence binding affinity and selectivity for different protein targets. For instance, in a series of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced activity, demonstrating the importance of this type of hydrophobic interaction. nih.gov

The Acetic Acid Side Chain: The 2-acetic acid moiety provides a carboxylic acid group, which is ionizable at physiological pH. This group can form strong ionic interactions or hydrogen bonds with amino acid residues (such as lysine or arginine) in a protein's binding site. The length and flexibility of this linker are critical. For example, in the design of kinase inhibitors, the linker region connecting the core scaffold to other interacting moieties plays a significant role in optimizing binding affinity. nih.gov

The following table correlates structural features with their potential impact on mechanistic pathways, based on findings from related compounds.

| Structural Feature | Potential Role in Mechanistic Pathways | Supporting Evidence from Analogs |

| Morpholine Ring | Essential for binding to specific targets like kinases and influencing pathways such as TGF-β/Smad. researchgate.netacs.org | Superior antifibrotic activity of a morpholine-containing pirfenidone analog compared to piperidine or thiomorpholine analogs. acs.org |

| N-Benzyl Group | Provides hydrophobic interactions, enhancing binding affinity and potentially influencing selectivity for targets within signaling cascades. nih.gov | Enhanced activity of acetylcholinesterase inhibitors with the introduction of a phenyl group on the amide nitrogen. nih.gov |

| Acetic Acid Moiety | Forms key hydrogen bond or ionic interactions within the target's active site, anchoring the inhibitor and influencing pathways like PI3K/Akt/mTOR. researchgate.netmdpi.com | The ability of N-acylhydrazone derivatives, which are also proton donors and acceptors, to act as potent kinase inhibitors. nih.gov |

Applications of 2 4 Benzylmorpholin 3 Yl Acetic Acid in Medicinal and Chemical Biology Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 2-(4-Benzylmorpholin-3-yl)acetic acid makes it a significant asset in asymmetric synthesis. Chiral building blocks are fundamental in the construction of complex molecules, particularly in the pharmaceutical industry, where the stereochemistry of a drug can dramatically influence its efficacy and safety. The presence of a defined stereocenter in this morpholine (B109124) derivative allows for the stereoselective synthesis of target molecules, ensuring the desired three-dimensional arrangement of atoms.

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry. Utilizing chiral starting materials like this compound is a common and effective strategy to introduce chirality into a molecule. This approach, often referred to as "chiral pool synthesis," leverages the readily available chirality of natural or synthetically derived compounds. The benzyl (B1604629) group on the morpholine nitrogen and the acetic acid side chain provide reactive handles for further chemical modifications, allowing chemists to incorporate this chiral motif into a larger, more complex molecular architecture.

Development of Pharmaceutical Intermediates and Lead Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, make it an attractive structural element. This compound serves as a valuable pharmaceutical intermediate, a compound that is a step in the synthesis of an active pharmaceutical ingredient (API).

The development of novel therapeutic agents often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may require further optimization. The structure of this compound provides a foundation for the generation of diverse chemical libraries through modification of its functional groups. For instance, the carboxylic acid moiety can be converted to amides, esters, or other functional groups, while the benzyl group can be substituted or replaced to explore structure-activity relationships (SAR). These modifications can lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

While specific research detailing the direct use of this compound as a lead compound is not extensively documented in publicly available literature, its structural components are present in various biologically active molecules. The general class of substituted morpholine acetic acids has been explored in the context of developing novel therapeutics.

Contribution to Chemical Biology as a Research Tool

In chemical biology, small molecules are indispensable tools for probing biological systems and elucidating the functions of proteins and other macromolecules. This compound, with its defined structure and potential for chemical modification, can be utilized in the design of chemical probes.

By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the molecule, researchers can create tools to study the interactions of morpholine-containing compounds with their biological targets. These probes can be employed in a variety of experimental techniques, including fluorescence microscopy, affinity chromatography, and photo-affinity labeling, to identify binding partners, visualize subcellular localization, and understand the mechanism of action of more complex bioactive molecules. The development of such research tools is crucial for advancing our understanding of fundamental biological processes and for the validation of new drug targets.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps

A thorough review of the scientific literature reveals a notable absence of studies specifically focused on 2-(4-Benzylmorpholin-3-yl)acetic acid . This in itself constitutes a significant research gap. However, the academic landscape for related compounds, such as aryl propionic acid derivatives and various substituted morpholines, is rich and provides a foundation for postulating the potential relevance of this specific molecule. For instance, aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. These compounds are known for their analgesic, antipyretic, and anti-inflammatory properties, which stem from the inhibition of cyclooxygenase (COX) enzymes.

The morpholine (B109124) moiety is a privileged scaffold in drug discovery, often incorporated to improve solubility, metabolic stability, and target binding. The synthesis and biological activities of various morpholine derivatives have been extensively explored. For example, research on compounds like 3-morpholino-2-phenylthioacrylic acid morpholide has detailed reliable synthetic pathways for creating complex morpholine-containing structures. Furthermore, studies on 2-(4-morpholine-carbothio-ylsulfan-yl)-acetic acid have provided insights into the structural and conformational aspects of morpholine acetic acid derivatives.

The primary research gap, therefore, is the synthesis, characterization, and biological evaluation of This compound itself. The academic contributions to related fields suggest that this compound could possess interesting pharmacological properties, but without direct investigation, this remains speculative.

Prospective Avenues for Advanced Synthetic Methodologies of this compound

Given the lack of a reported synthesis for This compound , prospective methodologies must be inferred from established synthetic routes for analogous structures. A plausible synthetic strategy could involve a multi-step sequence starting from readily available precursors. One potential approach could begin with the synthesis of a substituted morpholine ring, followed by the introduction of the acetic acid side chain.

For instance, the synthesis of N-benzylmorpholine derivatives is a well-established process. The subsequent introduction of an acetic acid moiety at the C-3 position presents a greater challenge. A possible route could involve the creation of a suitable precursor, such as a 3-hydroxymethyl-4-benzylmorpholine, which could then be converted to the corresponding nitrile or ester, followed by hydrolysis to yield the desired carboxylic acid.